molecular formula C18H18N2O7 B5887748 (ACETYLOXY)[4-(ACETYLOXY)-3-METHOXYPHENYL](PYRIMIDIN-2-YL)METHYL ACETATE

(ACETYLOXY)[4-(ACETYLOXY)-3-METHOXYPHENYL](PYRIMIDIN-2-YL)METHYL ACETATE

Cat. No.: B5887748
M. Wt: 374.3 g/mol
InChI Key: YPEYVTLLBNTQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(ACETYLOXY)4-(ACETYLOXY)-3-METHOXYPHENYLMETHYL ACETATE is a complex organic compound with the molecular formula C14H16O7 It is known for its unique structure, which includes multiple acetoxy groups and a methoxyphenyl moiety attached to a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ACETYLOXY)4-(ACETYLOXY)-3-METHOXYPHENYLMETHYL ACETATE typically involves the acetylation of (4-acetoxy-3-methoxyphenyl)methylene diacetate. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(ACETYLOXY)4-(ACETYLOXY)-3-METHOXYPHENYLMETHYL ACETATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxylated or methoxylated compounds. These derivatives can have different physical and chemical properties, making them useful for further applications.

Scientific Research Applications

(ACETYLOXY)4-(ACETYLOXY)-3-METHOXYPHENYLMETHYL ACETATE has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (ACETYLOXY)4-(ACETYLOXY)-3-METHOXYPHENYLMETHYL ACETATE involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in metabolic processes. The methoxyphenyl and pyrimidinyl moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(ACETYLOXY)4-(ACETYLOXY)-3-METHOXYPHENYLMETHYL ACETATE is unique due to the presence of both methoxyphenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[4-[diacetyloxy(pyrimidin-2-yl)methyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-11(21)25-15-7-6-14(10-16(15)24-4)18(26-12(2)22,27-13(3)23)17-19-8-5-9-20-17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEYVTLLBNTQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(C2=NC=CC=N2)(OC(=O)C)OC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.